molecular formula C22H16BrN3O3 B606596 N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide CAS No. 331749-88-3

N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide

Cat. No. B606596
M. Wt: 450.292
InChI Key: JOGAHIHJROVAFZ-WYMPLXKRSA-N
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Description

Centmitor-1 is a novel inducer of mitotic arrest, modulating microtubule plus-ends and reduced microtubule dynamics.

Scientific Research Applications

  • Xanthine Oxidase Inhibition : A study by Xue et al. (2022) investigated a series of hydrazones, including derivatives similar to N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide, for their xanthine oxidase inhibitory activities. The study found that compounds like 2-cyano-N'-(4-diethylamino-2-hydroxybenzylidene)acetohydrazide showed significant activity, suggesting potential applications in treating conditions like gout where xanthine oxidase inhibition is beneficial (Xue et al., 2022).

  • Urease Inhibition and Antimicrobial Properties : Qu et al. (2015) synthesized a new benzohydrazone compound, which is structurally related to N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide. Their research highlighted the potential urease inhibitory activities and antimicrobial properties of these compounds, particularly against Helicobacter pylori, a bacteria associated with peptic ulcers (Qu et al., 2015).

  • Potential as O,N,O Donors for Cu2+ : Polo-Cerón et al. (2021) focused on the synthesis and characterization of N-acylhydrazones, including compounds structurally similar to the one , to assess their potential as ligands for copper ions. This study indicates potential applications in coordination chemistry and metal ion complexation (Polo-Cerón et al., 2021).

  • Antimicrobial Activity : Sun et al. (2020) synthesized vanadium(V) complexes derived from bromo and chloro-substituted hydrazones, closely related to N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide. These complexes exhibited antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Sun et al., 2020).

  • Molecular Docking Studies for Biological Evaluation : The study by Qian et al. (2015) involved the synthesis of benzohydroxamate-coordinated vanadium(V) oxo complexes with aroylhydrazone ligands, structurally related to the compound . Their research included molecular docking studies, which are crucial for understanding the interaction of these compounds with biological targets (Qian et al., 2015).

properties

IUPAC Name

N-[(E)-(3-bromo-4-hydroxyphenyl)methylideneamino]-2-(9-oxoacridin-10-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3/c23-17-11-14(9-10-20(17)27)12-24-25-21(28)13-26-18-7-3-1-5-15(18)22(29)16-6-2-4-8-19(16)26/h1-12,27H,13H2,(H,25,28)/b24-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGAHIHJROVAFZ-WYMPLXKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC(=C(C=C4)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC(=C(C=C4)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-bromo-4-hydroxybenzylidene)-2-(9-oxo-10(9H)-acridinyl)acetohydrazide

CAS RN

331749-88-3
Record name 331749-88-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
JHE Mäki-Jouppila, LJ Laine, J Rehnberg… - Molecular cancer …, 2014 - AACR
Mitosis is an attractive target for the development of new anticancer drugs. In a search for novel mitotic inhibitors, we virtually screened for low molecular weight compounds that would …
Number of citations: 10 aacrjournals.org

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